synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride from carboxylic acid
synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride from carboxylic acid
A-Z Guide to the Synthesis of 5-(4-nitrophenyl)furan-2-carbonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride from its corresponding carboxylic acid. Acyl chlorides are pivotal reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl derivatives. This document outlines the foundational chemical principles, a detailed experimental protocol, safety considerations, and expert insights for researchers, chemists, and professionals in drug development. The primary method detailed herein involves the use of thionyl chloride (SOCl₂), a widely accepted and efficient reagent for this transformation.
Strategic Overview: The Role and Synthesis of Acyl Chlorides
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic chemistry. The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, rendering the acid relatively unreactive toward direct nucleophilic acyl substitution.[1] By replacing the -OH group with a chlorine atom, an acyl chloride is formed. This transformation dramatically increases the electrophilicity of the carbonyl carbon and provides a much better leaving group (Cl⁻), thereby facilitating a wide range of subsequent reactions.
5-(4-nitrophenyl)furan-2-carbonyl chloride, in particular, is a valuable building block. The nitrophenylfuran scaffold is investigated in medicinal chemistry, and the acyl chloride handle allows for its facile conjugation to various nucleophiles to create libraries of compounds for screening.[2][3]
The most common and effective reagents for this conversion are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides like PCl₃ and PCl₅.[4][5] This guide focuses on thionyl chloride due to its efficacy and the convenient nature of its byproducts, which are gaseous (SO₂ and HCl) and easily removed from the reaction mixture.[5]
Mechanistic Deep Dive: The Carboxylic Acid to Acyl Chloride Pathway
The reaction between a carboxylic acid and thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
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Nucleophilic Attack: The process begins with the carboxylic acid acting as a nucleophile. One of the lone pairs on the carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.
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Formation of Acyl Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[1]
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Nucleophilic Acyl Substitution: The chloride ion (Cl⁻) generated in the previous step now acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite intermediate.[4][6]
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Product Formation and Byproduct Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the cleavage of the C-O bond and the expulsion of the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The protonated oxygen releases a proton, which combines with the newly formed chloride ion to generate hydrogen chloride (HCl) gas.[4][6]
This elegant sequence efficiently drives the reaction to completion, as the gaseous byproducts escape the reaction vessel, shifting the equilibrium according to Le Châtelier's principle.
Experimental Protocol: Synthesis of 5-(4-nitrophenyl)furan-2-carbonyl Chloride
This protocol provides a robust method for the synthesis, adapted from standard procedures for acyl chloride formation.[7][8]
Safety First:
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This procedure must be conducted in a well-ventilated fume hood.
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Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
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The reaction evolves toxic gases (SO₂ and HCl). Ensure the reaction setup includes a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the acidic off-gases.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5-(4-nitrophenyl)furan-2-carboxylic acid | C₁₁H₇NO₅ | 233.18 | 1.0 g | 4.29 | Starting material[9] |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.5 mL | 20.4 | Reagent, ~4.7 eq. |
| Anhydrous Toluene | C₇H₈ | 92.14 | 20 mL | - | Solvent |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1-2 drops | - | Catalyst |
| Anhydrous Hexane | C₆H₁₄ | 86.18 | ~50 mL | - | For precipitation/washing |
Step-by-Step Procedure
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Preparation: Dry all glassware thoroughly in an oven ( >100 °C) and cool under a stream of dry nitrogen or in a desiccator before use.
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Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 g, 4.29 mmol).
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Solvent and Reagent Addition: Add anhydrous toluene (20 mL) to the flask. Begin stirring to suspend the carboxylic acid. Carefully add thionyl chloride (1.5 mL, 20.4 mmol) dropwise via syringe. Finally, add one drop of DMF as a catalyst.
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Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. The solid starting material should gradually dissolve as it converts to the more soluble acyl chloride. The evolution of gas (SO₂ and HCl) will be observed. Maintain the reflux for 2-3 hours.
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Monitoring: The reaction can be monitored by the cessation of gas evolution. A complete reaction is typically indicated by the formation of a clear, homogenous solution.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive vapors with a cold trap and/or a base trap.
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Isolation: The resulting crude product, often an oil or solid, is co-evaporated with anhydrous toluene (2 x 10 mL) to remove any final traces of thionyl chloride. The crude acyl chloride can then be solidified or precipitated by adding anhydrous hexane and cooling in an ice bath.
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Purification: The solid product is collected by vacuum filtration, washed with a small amount of cold, anhydrous hexane, and dried under high vacuum. The resulting 5-(4-nitrophenyl)furan-2-carbonyl chloride is typically used in the next synthetic step without further purification due to its reactivity.
Workflow Diagram
Caption: Workflow for the synthesis of 5-(4-nitrophenyl)furan-2-carbonyl chloride.
Field Insights & Troubleshooting
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Moisture Sensitivity: The primary cause of failed or low-yield reactions is the presence of water. Water will hydrolyze both thionyl chloride and the acyl chloride product back to the carboxylic acid. Ensure all glassware is scrupulously dried and use anhydrous solvents.
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Catalyst Use: The addition of a catalytic amount of DMF can significantly accelerate the reaction rate by forming a Vilsmeier intermediate, which is a more potent acylating agent. However, use only a catalytic amount, as excess DMF can lead to side reactions.
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Purity of Starting Material: Ensure the starting 5-(4-nitrophenyl)furan-2-carboxylic acid is pure and dry. Impurities can interfere with the reaction. The synthesis of the starting material often involves a Suzuki coupling followed by ester hydrolysis.[2]
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Color Change: The reaction mixture may darken upon heating. This is common and does not necessarily indicate a failed reaction.
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Product Stability: Acyl chlorides are highly reactive and susceptible to hydrolysis. It is best practice to use the synthesized 5-(4-nitrophenyl)furan-2-carbonyl chloride immediately in the subsequent reaction step for optimal results. If storage is necessary, it must be under an inert atmosphere (N₂ or Ar) in a tightly sealed container at low temperature.
References
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Rzepa, H. S. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
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Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
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Reagent Guide. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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Bellinzoni, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
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ResearchGate. (2022). (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
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MDPI. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
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MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
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JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]
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PrepChem. (n.d.). Synthesis of 5-nitro-2-furancarboxylic acid chloride. [Link]
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PubChem. (n.d.). 5-(4-nitrophenyl)furan-2-carbonyl Chloride. [Link]
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PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxylic acid. [Link]
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PrepChem. (n.d.). Synthesis of 5-nitrofuran-2-carboxylic acid chloride. [Link]
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